molecular formula C20H23ClN2O3 B6180010 (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride CAS No. 2763756-07-4

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride

Cat. No.: B6180010
CAS No.: 2763756-07-4
M. Wt: 374.9
Attention: For research use only. Not for human or veterinary use.
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Description

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride: is a versatile compound used in various scientific research fields. Its unique structure, combining a fluorenyl group with a morpholine moiety, makes it valuable in organic synthesis, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride typically involves the following steps:

    Formation of the Fluorenylmethyl Carbamate: This step involves the reaction of fluorenylmethanol with phosgene or a phosgene equivalent to form fluorenylmethyl chloroformate.

    Reaction with Morpholine: The fluorenylmethyl chloroformate is then reacted with morpholine to form the desired carbamate.

    Hydrochloride Formation: Finally, the carbamate is treated with hydrochloric acid to form the hydrochloride salt.

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride: can undergo various chemical reactions, including:

    Substitution Reactions: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as bromine or nitric acid can be used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents can include lithium aluminum hydride.

Major Products

    Substitution Reactions: Substituted fluorenyl derivatives.

    Hydrolysis: Fluorenylmethanol and morpholine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the morpholine moiety.

Scientific Research Applications

Chemistry

In organic synthesis, (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride is used as a protecting group for amines due to its stability and ease of removal under mild conditions.

Biology

The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to form stable carbamate linkages makes it useful in drug design and development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release the active drug molecule.

Industry

In the material science industry, This compound is used in the development of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride involves the hydrolysis of the carbamate linkage to release the active components. The fluorenyl group can interact with various molecular targets, including enzymes and receptors, while the morpholine moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate hydrochloride
  • (9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate hydrochloride
  • (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate

Uniqueness

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride: is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This makes it more versatile in applications compared to other fluorenylmethyl carbamates.

Properties

CAS No.

2763756-07-4

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9

Purity

95

Origin of Product

United States

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